molecular formula C28H18Cl2N2O6 B10872471 Benzene-1,4-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]

Benzene-1,4-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]

Cat. No.: B10872471
M. Wt: 549.4 g/mol
InChI Key: CXWUMHRHOCSXOD-UHFFFAOYSA-N
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Description

4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)PHENYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE is a complex organic compound featuring isoxazole rings and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)PHENYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE typically involves the following steps:

    Formation of Isoxazole Rings: The isoxazole rings are synthesized through a cyclization reaction involving hydroxylamine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Coupling Reactions: The final compound is formed through esterification reactions, where the isoxazole derivatives are coupled with phenolic compounds in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors for the stepwise synthesis of the compound.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.

    Drug Development: Potential lead compound for designing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for anti-inflammatory and antimicrobial properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Electronics: Employed in the fabrication of organic electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Enzyme Inhibition: Inhibits enzymes by binding to active sites or allosteric sites.

    Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist.

    Pathways Involved: Involves pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLOROPHENYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE
  • 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID

Uniqueness

  • Structural Complexity : The presence of multiple isoxazole rings and chlorophenyl groups.
  • Functional Versatility : Capable of undergoing diverse chemical reactions and applications.

This detailed overview provides a comprehensive understanding of 4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}OXY)PHENYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C28H18Cl2N2O6

Molecular Weight

549.4 g/mol

IUPAC Name

[4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]oxyphenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C28H18Cl2N2O6/c1-15-23(25(31-37-15)19-7-3-5-9-21(19)29)27(33)35-17-11-13-18(14-12-17)36-28(34)24-16(2)38-32-26(24)20-8-4-6-10-22(20)30/h3-14H,1-2H3

InChI Key

CXWUMHRHOCSXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)OC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C

Origin of Product

United States

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